
1,6-Phenazinediamine, N,N'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Phenazinediamine, N,N’-dimethyl- is an organic compound with the molecular formula C_8H_12N_2 It is a derivative of phenazine, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Phenazinediamine, N,N’-dimethyl- can be synthesized through several methods. One common approach involves the oxidative cyclization of 1,2-diaminobenzene with diphenylamines . Another method includes the condensation of 1,2-diaminobenzenes with 2C-units . These reactions typically require specific catalysts and conditions to achieve the desired product.
Industrial Production Methods
Industrial production of 1,6-Phenazinediamine, N,N’-dimethyl- often involves large-scale synthesis using optimized reaction conditions. The Wohl–Aue method and Beirut method are commonly employed for industrial synthesis . These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,6-Phenazinediamine, N,N’-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, the compound can react with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce substituted phenazine derivatives .
Scientific Research Applications
1,6-Phenazinediamine, N,N’-dimethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,6-Phenazinediamine, N,N’-dimethyl- involves its interaction with molecular targets and pathways. It can act as a redox indicator, forming stable radical cations involved in various redox reactions . The compound’s effects are mediated through its ability to undergo oxidation and reduction, influencing cellular processes and biochemical pathways .
Comparison with Similar Compounds
1,6-Phenazinediamine, N,N’-dimethyl- can be compared with other similar compounds, such as:
N,N-Dimethyl-1,4-phenylenediamine: This compound is used as a base for the production of methylene blue and as a reagent for detecting hydrogen sulfide.
N,N-Dimethylformamide (DMF): DMF is used as a solvent and reagent in organic synthesis, delivering its own H, C, N, and O atoms for the synthesis of various compounds.
N,N-Dimethylacetamide (DMAc): DMAc is another solvent and reagent used in organic synthesis, similar to DMF.
The uniqueness of 1,6-Phenazinediamine, N,N’-dimethyl- lies in its specific chemical structure and properties, which make it suitable for a wide range of applications in different fields.
Properties
CAS No. |
658052-27-8 |
|---|---|
Molecular Formula |
C14H14N4 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
1-N,6-N-dimethylphenazine-1,6-diamine |
InChI |
InChI=1S/C14H14N4/c1-15-9-5-3-7-11-13(9)17-12-8-4-6-10(16-2)14(12)18-11/h3-8,15-16H,1-2H3 |
InChI Key |
MEFUIXLFLMHVLE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC2=C1N=C3C=CC=C(C3=N2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine](/img/structure/B12545285.png)
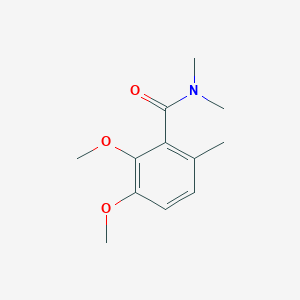
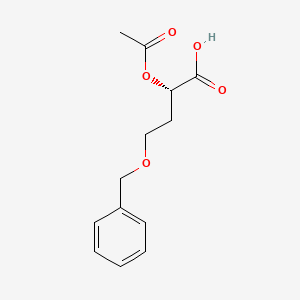
![4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B12545310.png)
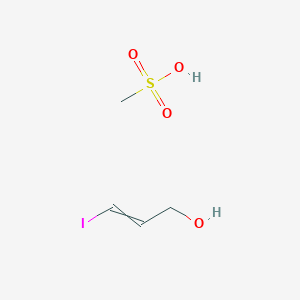
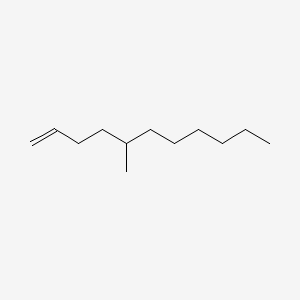
![4-(3-Methyl[1]benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B12545359.png)
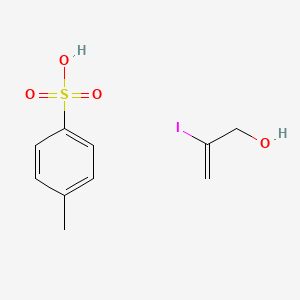
![3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione](/img/structure/B12545371.png)
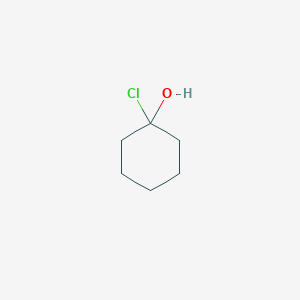
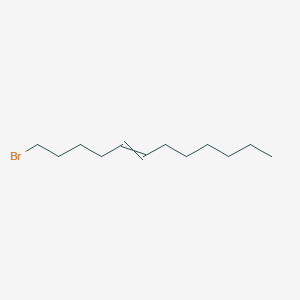
![4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]-](/img/structure/B12545385.png)
